molecular formula C9H9ClO2 B126519 (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone CAS No. 287477-53-6

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

Cat. No.: B126519
CAS No.: 287477-53-6
M. Wt: 184.62 g/mol
InChI Key: PRVHLTNNKRCHGO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylacetic acid
  • 3-Chlorophenylpiperazine
  • 3-Chlorophenylhydrazone

Uniqueness

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHLTNNKRCHGO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437998
Record name (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287477-53-6
Record name (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.